molecular formula C6H12O4S B14200910 acetic acid;(3R,4S)-thiolane-3,4-diol CAS No. 874013-18-0

acetic acid;(3R,4S)-thiolane-3,4-diol

Cat. No.: B14200910
CAS No.: 874013-18-0
M. Wt: 180.22 g/mol
InChI Key: ZTVHHLYTLBFHBW-HKTIBRIUSA-N
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Description

Acetic acid;(3R,4S)-thiolane-3,4-diol is a hybrid compound combining acetic acid with a thiolane (tetrahydrothiophene) ring substituted with vicinal diol groups at positions 3 and 4 in the (3R,4S) configuration. The thiolane core introduces sulfur into the five-membered ring, distinguishing it from oxygenated analogs like tetrahydrofuran (THF) derivatives.

Properties

CAS No.

874013-18-0

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

acetic acid;(3R,4S)-thiolane-3,4-diol

InChI

InChI=1S/C4H8O2S.C2H4O2/c5-3-1-7-2-4(3)6;1-2(3)4/h3-6H,1-2H2;1H3,(H,3,4)/t3-,4+;

InChI Key

ZTVHHLYTLBFHBW-HKTIBRIUSA-N

Isomeric SMILES

CC(=O)O.C1[C@H]([C@H](CS1)O)O

Canonical SMILES

CC(=O)O.C1C(C(CS1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(3R,4S)-thiolane-3,4-diol typically involves the use of glycine ethyl ester as a starting material. The process includes amino-added protective group, ring closure, and other steps to achieve the desired stereochemistry . The reaction conditions often require specific catalysts and controlled environments to ensure the correct configuration of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of biomass pyrolysis with alkali metal acetate or alkaline earth metal acetate as catalysts . This method is advantageous due to its simplicity and efficiency in producing acetic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(3R,4S)-thiolane-3,4-diol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiolane ring and the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to achieve the desired products.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of acetic acid;(3R,4S)-thiolane-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate metabolic pathways and influence cellular processes by interacting with specific proteins and enzymes .

Comparison with Similar Compounds

Structural Analogs in Five-Membered Rings

(a) Tetrahydrofuran-Based Diols
  • Example : (2R,3R,4S)-2-(Hydroxymethyl)tetrahydrofuran-3,4-diol ()
    • Key Differences :
  • Ring Heteroatom : Oxygen (THF) vs. sulfur (thiolane).
  • Hydrogen Bonding : Both compounds have vicinal diols, but the thiolane’s sulfur may reduce hydrogen-bonding strength compared to oxygenated analogs.
Property Acetic Acid;(3R,4S)-Thiolane-3,4-Diol (2R,3R,4S)-THF-3,4-Diol
Molecular Formula C₆H₁₀O₃S (estimated) C₅H₁₀O₄
Molecular Weight ~162.2 g/mol 134.13 g/mol
Hydrogen Bond Donors 2 (diol) + 1 (acetic acid) 3 (diol + hydroxymethyl)
Ring Heteroatom Sulfur Oxygen
(b) Flavan-3,4-Diol Derivatives ()
  • Example : Guibourtac acid (3',4',7-trihydroxyflavan-3,4-diol)
    • Key Differences :
  • Backbone: Flavonoid vs. thiolane-acetic acid hybrid.
  • Stereochemical Complexity : Guibourtac acid exists as multiple diastereoisomers (e.g., 2,3-trans-3,4-trans), similar to the (3R,4S) configuration in the target compound.
  • Chromatographic Behavior : RF values in acetic acid-based solvents (e.g., 0.52–0.55 in 2% acetic acid) suggest comparable polarity to thiolane diols .

Thioether-Linked Acetic Acid Derivatives

(a) {[5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl]thio}acetic Acid ()
  • Key Differences :
    • Functional Groups : Thiadiazole-thioether vs. thiolane diol.
    • Bioactivity : Thiadiazole derivatives often exhibit antimicrobial or anticancer activity, whereas thiolane diols may serve as chiral building blocks.
Property This compound {[5-(CF₃)-Thiadiazolyl]thio}Acetic Acid
Molecular Formula C₆H₁₀O₃S C₅H₄F₃N₂O₂S₂
Molecular Weight ~162.2 g/mol 298.4 g/mol
Hydrogen Bond Acceptors 3 (O) 6 (O, N)
(b) Thieno[2,3-d]Pyrimidine Derivatives ()
  • Example: (3-Allyl-6-ethyl-4-oxo-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid Key Differences:
  • Core Structure: Thienopyrimidine vs. thiolane.
  • Reactivity: Thienopyrimidines undergo nucleophilic substitution at sulfur, whereas thiolane diols may participate in oxidation or esterification reactions.

Solvent and Extraction Efficiency Comparisons

Deep eutectic solvents (DES) using acetic acid with diols (e.g., propane-1,2-diol, butane-1,4-diol) highlight the role of hydrogen-bonding networks (–10).

  • Acetic Acid’s Role: Enhances polarity and extraction efficiency for phenolic compounds (e.g., protocatechuic acid).

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